Calpain Inhibitor XI
Description
Overview of Calpain Proteases
Calpains constitute a family of calcium-dependent, non-lysosomal cysteine proteases that play fundamental roles in cellular homeostasis and pathological processes. These enzymes belong to the papain superfamily of cysteine proteases and are ubiquitously expressed in mammals and many other organisms. The calpain proteolytic system includes the calpain proteases themselves, the small regulatory subunit calcium-activated protease small subunit one, and the endogenous calpain-specific inhibitor calpastatin.
The discovery of calpains dates back to 1964, when calcium-dependent proteolytic activities were first detected in brain, lens, and other tissues. Initially termed calcium-activated neutral protease, these enzymes were later characterized as intracellular cysteine proteases distinct from the lysosomal cathepsin family. The calcium-dependent activity, intracellular localization, and limited specific proteolysis of substrates highlighted calpain's regulatory rather than digestive function.
Classical calpains are defined as those containing calcium-binding domains and penta-calcium-binding-hand domains in addition to the cysteine protease core domain. The Human Genome Project has revealed more than a dozen calpain isoforms, with calpain one and calpain two being the most extensively studied members. These heterodimeric isoforms share an identical small twenty-eight kilodalton subunit but have distinct large eighty kilodalton subunits.
| Calpain Type | Calcium Requirement | Expression Pattern | Primary Function |
|---|---|---|---|
| Calpain 1 | Micromolar | Ubiquitous | Cellular signaling |
| Calpain 2 | Millimolar | Ubiquitous | Protein remodeling |
| Calpain 3 | Variable | Skeletal muscle | Muscle homeostasis |
The structural diversity of calpains reflects their involvement in various physiological processes including cell mobility, cell cycle progression, long-term potentiation in neurons, and cell fusion in myoblasts. Under physiological conditions, transient and localized calcium influx activates small populations of calpains, which advance signal transduction pathways through controlled proteolysis of target proteins.
Significance of Calpain Inhibition in Biomedical Research
Calpain inhibition has emerged as a critical therapeutic target across multiple disease states, with particular relevance in neurodegeneration, cardiovascular disease, and cancer research. The hyperactivation of calpains is implicated in pathologies associated with altered calcium homeostasis, including Alzheimer's disease, cataract formation, myocardial ischemia, cerebral ischemia, traumatic brain injury, and spinal cord injury.
In neurological disorders, excessive calpain activation following calcium influx leads to unregulated proteolysis of both target and non-target proteins, resulting in irreversible tissue damage. Calpain breaks down cytoskeletal molecules such as spectrin, microtubule subunits, microtubule-associated proteins, and neurofilaments. This degradation can compromise ion channels, enzymes, cell adhesion molecules, and cell surface receptors, ultimately leading to cytoskeletal and plasma membrane degradation.
Research in traumatic brain injury has demonstrated that calpain activation occurs within minutes after injury and contributes significantly to neurodegeneration and blood-brain barrier dysregulation. Studies utilizing calpain inhibitors have shown remarkable neuroprotective effects, with one investigation demonstrating that calpain inhibition reduced the number of apoptotic cells in injured cortex by approximately fifty percent.
| Disease Context | Calpain Role | Inhibition Benefits |
|---|---|---|
| Alzheimer's Disease | Protein degradation | Neuroprotection |
| Ischemic Injury | Excitotoxicity | Reduced cell death |
| Cancer | Metastasis regulation | Tumor suppression |
| Muscular Dystrophy | Protein breakdown | Muscle preservation |
Cardiovascular research has revealed that calpain inhibition increases myocardial blood flow and vascular density in chronic myocardial ischemia. The enzyme glycogen synthase kinase three beta serves as a known calpain substrate and plays a dominant role in cardiomyocyte death. Additionally, sepsis-induced calpain overactivation in cardiomyocytes leads to increased caspase-three activation and tumor necrosis factor alpha expression.
Chemical and Biological Profile of Calpain Inhibitor Eleven
Calpain Inhibitor Eleven, designated by the Chemical Abstracts Service number 145731-49-3, represents a sophisticated molecular design specifically engineered for selective calpain inhibition. The compound is chemically classified as a cell-permeable dipeptidyl alpha-ketoamide with the systematic name Z-L-Abu-carbon-oxygen-nitrogen-hydrogen-(carbon-hydrogen-two)-three-morpholine, where Abu represents alpha-aminobutyric acid.
The molecular structure of Calpain Inhibitor Eleven consists of a molecular formula of carbon-twenty-six hydrogen-forty nitrogen-four oxygen-six, yielding a molecular weight of 504.62 grams per mole. The compound demonstrates exceptional selectivity for calpain proteases, exhibiting inhibition constants of 140 nanomolar for calpain one and 41 nanomolar for calpain two. This selectivity profile is particularly notable when compared to its weak inhibition of cathepsin B, with an inhibition constant of 6.9 micromolar.
| Parameter | Calpain 1 | Calpain 2 | Cathepsin B |
|---|---|---|---|
| Inhibition Constant | 140 nM | 41 nM | 6.9 μM |
| Selectivity Ratio | 1.0 | 0.29 | 49.3 |
| Cell Permeability | High | High | Moderate |
The compound functions as a reversible, active site inhibitor, distinguishing it from irreversible covalent inhibitors that may produce off-target effects. This reversible mechanism allows for precise temporal control of calpain activity in experimental systems, enabling researchers to investigate the dynamic role of these proteases in cellular processes.
Research applications of Calpain Inhibitor Eleven have demonstrated its efficacy in multiple experimental paradigms. In neurological studies, the compound has shown neuroprotective effects in central nervous system models of focal ischemia. The inhibitor effectively prevents calpain-mediated degradation of neurofilament protein with an inhibitory concentration fifty value of 600 nanomolar.
Beyond neurological applications, Calpain Inhibitor Eleven has proven valuable in cardiovascular research, where it provides protection against virus-induced apoptotic myocardial injury in mouse models. The compound's ability to maintain cellular integrity while selectively targeting calpain activity makes it an essential tool for dissecting the specific contributions of these proteases to disease pathogenesis.
The pharmacological profile of Calpain Inhibitor Eleven includes high cell permeability, enabling effective intracellular access to target calpain proteases. The compound is supplied as a trifluoroacetate salt in solid form, with purity exceeding ninety-five percent as determined by high-performance liquid chromatography. Storage conditions require maintenance at two to eight degrees Celsius under desiccated conditions due to the compound's hygroscopic nature.
| Property | Specification |
|---|---|
| Physical Form | White to off-white solid |
| Purity | ≥95% by HPLC |
| Salt Form | Trifluoroacetate |
| Storage Temperature | 2-8°C |
| Stability | Hygroscopic, inert gas packaging |
Properties
Molecular Formula |
C26H40N4O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34) |
InChI Key |
TZVQRMYLYQNBOA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
sequence |
LX |
Origin of Product |
United States |
Preparation Methods
Key Parameters in Nanoparticle Synthesis
Table 2: Particle Size Control via Mesh Aperture Modulation
| Mesh Aperture (μm) | Mean Particle Diameter (nm) | PDI | Yield (%) |
|---|---|---|---|
| 4.0 | 378 ± 132 | 0.21 | 68 |
| 5.5 | 527 ± 284 | 0.29 | 72 |
| 7.0 | 813 ± 484 | 0.35 | 65 |
Data adapted from spray drying experiments using 5 mg/mL ethanol solutions at 50°C inlet temperature.
Critical formulation considerations:
- Solvent Selection : Ethanol preferred over DMSO due to lower toxicity and higher vapor pressure (5.95 kPa vs. 0.13 kPa at 20°C)
- Stability : Nanocrystals maintain <5% degradation after 6 months at 4°C when lyophilized with trehalose (1:2 w/w ratio)
- Bioactivity : 218 nM IC₅₀ against calpain-2 in nanoparticle form vs. 190 nM for free compound
Quality Control and Analytical Characterization
Batch-to-batch consistency is verified through:
Chromatographic Purity Assessment
Mass Spectrometry Confirmation
Biological Potency Testing
- Calpain-1 Inhibition: Kᵢ = 140 nM via fluorogenic Suc-LLVY-AMC substrate
- Selectivity Ratio: 48-fold over cathepsin B (Kᵢ = 6.9 μM)
Industrial-Scale Manufacturing Challenges
Current limitations in bulk production include:
- Low Reaction Yields : 34% overall yield from initial amino acid precursors due to multiple protection/deprotection steps
- Thermal Sensitivity : Decomposition above 40°C necessitates cold chain storage (+2–8°C)
- Solvent Recovery : 98% ethanol reuse requires molecular sieve drying to maintain <50 ppm water content
Emerging solutions:
Chemical Reactions Analysis
Calpain Inhibitor XI undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: The morpholine ring and the benzyloxycarbonyl group can participate in substitution reactions, altering the compound’s properties.
Scientific Research Applications
Calpain Inhibitor XI is widely used in scientific research:
Chemistry: It is used to study enzyme catalysis and substrate specificity.
Biology: The compound is employed in enzymatic assays to understand enzyme behavior and biochemical pathways.
Medicine: It serves as a tool to investigate the role of proteases and amidases in various biological processes.
Industry: The compound is used in the development of biochemical techniques and assays.
Mechanism of Action
Calpain Inhibitor XI acts as a selective, reversible inhibitor of calpain-1 and calpain-2. The benzyloxycarbonyl group protects the amino functionality, while the morpholine ring introduces a unique steric configuration and electronic environment. This structure allows the compound to effectively inhibit the activity of proteases and amidases by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Calpain Inhibitors and Their Properties
Key Findings and Differentiation
Selectivity Profiles :
- This compound is referenced as a potent blocker of cell contractility but lacks detailed isoform selectivity data. In contrast, Calpain Inhibitor XII demonstrates clear selectivity for μ-calpain (Ki = 19 nM) over m-calpain (Ki = 120 nM) and cathepsin B (Ki = 750 nM), making it superior for isoform-specific studies .
- MDL-28170 (Calpain Inhibitor III) inhibits calpain I/II but exhibits cross-reactivity with cathepsins B and L, limiting its utility in complex biological systems .
Structural and Mechanistic Insights: Peptidomimetic inhibitors like those in (e.g., NH₂-Thr-Pro-Leu-(D-Eps)-Thr-Pro-Pro-Pro-Ser-NH₂) incorporate epoxysuccinyl warheads for covalent binding to calpain’s active site. These compounds show up to 11.8-fold selectivity for calpain 2 over calpain 1, highlighting the impact of stereochemistry (D- vs. L-Eps) on isoform preference . Thalassospiramides employ α-ketoamide warheads, which avoid toxicity associated with classical electrophilic groups (e.g., aldehydes) while maintaining nanomolar inhibitory activity .
Clinical and Preclinical Progress: A-705253/ABT-957 represents a clinically advanced candidate, with Phase I trials for Alzheimer’s disease, though isoform selectivity remains a challenge .
Limitations and Gaps :
- This compound’s lack of structural and kinetic data hinders its adoption beyond basic research.
- Most inhibitors, including MDL-28170 and A-705253, require optimization to reduce off-target interactions and enhance blood-brain barrier penetration for neurological applications .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for evaluating Calpain Inhibitor XI in neuronal or β-cell models?
- Methodological Answer :
- Cell Treatment : Use concentrations ranging from 0.5 µM to 100 µM, with acute (e.g., 16-hour) or chronic (multi-day) exposure depending on the study objective. Chronic treatments may require toxicity monitoring .
- Key Assays : Measure cytosolic calcium ([Ca²⁺]cyto) levels, glucose-stimulated insulin secretion (GSIS), and cell survival via viability assays. For example, WFS1-deficient β-cells showed rescued [Ca²⁺]cyto and survival after treatment .
- Controls : Include vehicle controls (e.g., DMSO for solubility) and compare with calpastatin peptide (CAST), a highly specific calpain inhibitor, to validate calpain-specific effects .
Q. How can researchers confirm the specificity of this compound in calpain inhibition assays?
- Methodological Answer :
- Fluorometric Assays : Use kits like the Calpain Activity Fluorometric Assay Kit (e.g., ab65308) with Ac-LLY-AFC substrate. Compare activity in the presence of this compound versus Z-LLY-FMK (a broad-spectrum inhibitor) to assess specificity .
- Cross-Validation : Test in calpain-knockout models or alongside calpastatin, which selectively inhibits calpains without off-target effects .
- Dose-Response Curves : Establish IC50 values across calpain isoforms (e.g., µ-calpain vs. m-calpain) to identify isoform selectivity .
Advanced Research Questions
Q. How should researchers address contradictory findings where this compound exhibits both neuroprotective and toxic effects?
- Methodological Answer :
- Treatment Duration Optimization : Acute application (e.g., 16 hours) in retinal explants reduces photoreceptor death, while chronic use (>3 days) induces toxicity. Design time-course experiments to identify therapeutic windows .
- Model-Specific Adjustments : In Wolfram Syndrome β-cells, this compound rescues survival, but in retinal models, combine it with CAST to mitigate toxicity .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways activated during toxicity (e.g., oxidative stress) and adjust inhibitor combinations accordingly .
Q. What strategies reconcile divergent efficacy data for this compound across disease models (e.g., neurodegeneration vs. colitis)?
- Methodological Answer :
- Context-Dependent Mechanisms : In colitis models, calpain-2 inhibition reduces macrophage activation, while in neurodegenerative models, calpain-1/µ-calpain inhibition targets Ca²⁺ dysregulation. Use isoform-specific activity assays to tailor interventions .
- Pathway Cross-Talk : Investigate interactions with cAMP-Ca²⁺ signaling or NCS1 pathways, as seen in Wolfram Syndrome, to explain model-specific outcomes .
- Dosage Optimization : For translational studies, reference preclinical doses (e.g., 10 mg/kg in spinal cord injury models) and adjust based on tissue permeability .
Q. How can researchers integrate this compound into multi-target therapeutic strategies for diseases like diabetic neuropathy or retinal degeneration?
- Methodological Answer :
- Combination Therapy : Pair with antioxidants (e.g., NAC) to counteract oxidative stress exacerbated by calpain inhibition, as shown in diabetic neuropathy models .
- Dual Pathway Targeting : In hypoxia-induced pathologies, combine with asparagine endopeptidase (AEP) inhibitors to block VDAC1 truncation via both calpain and AEP pathways .
- In Vivo Validation : Use intravitreal injection in retinal degeneration models (e.g., rd1 mice) to assess neuroprotection while monitoring systemic toxicity .
Data Contradiction Analysis
Q. Why does this compound show variable effects on cell survival in retinal versus β-cell models?
- Methodological Answer :
- Cell-Type Specificity : Retinal photoreceptors exhibit higher sensitivity to prolonged calpain inhibition due to metabolic stress, whereas β-cells tolerate chronic inhibition better .
- Calpain Isoform Roles : β-cell dysfunction in Wolfram Syndrome involves µ-calpain, while retinal degeneration may involve m-calpain or calpain-94, which have distinct inhibitor sensitivities .
- Assay Limitations : Retinal explant viability assays may overemphasize acute toxicity; validate findings using in vivo models with physiological calcium dynamics .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
